molecular formula C8H15NO B13453619 Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine

Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine

Cat. No.: B13453619
M. Wt: 141.21 g/mol
InChI Key: ZFYIGHIIZJTDMG-UHFFFAOYSA-N
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Description

Methyl({2-oxabicyclo[221]heptan-4-yl}methyl)amine is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxabicycloheptane ring system, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic hydrogenation and subsequent functional group modifications to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane ring system allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved include metabolic and signaling pathways, where the compound can act as an inhibitor or activator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine stands out due to its specific combination of the oxabicycloheptane ring and the methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-methyl-1-(2-oxabicyclo[2.2.1]heptan-4-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-9-5-8-3-2-7(4-8)10-6-8/h7,9H,2-6H2,1H3

InChI Key

ZFYIGHIIZJTDMG-UHFFFAOYSA-N

Canonical SMILES

CNCC12CCC(C1)OC2

Origin of Product

United States

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